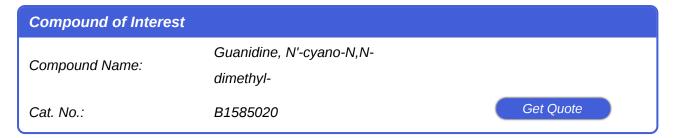


# Application Notes & Protocols: N'-cyano-N,N-dimethylguanidine in Synthetic Chemistry

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Audience: Researchers, scientists, and drug development professionals.

Introduction: N'-cyano-N,N-dimethylguanidine is a substituted guanidine derivative recognized for its utility as a versatile intermediate in organic synthesis.[1] Its bifunctional nature, featuring both a nucleophilic guanidine core and an electrophilic cyano group, makes it a valuable building block for constructing complex molecular architectures.[2] This compound is a key precursor in the synthesis of pharmaceuticals, notably as an impurity and intermediate in the production of Cimetidine, a histamine H2-receptor antagonist.[3][4] It also serves as a starting material for various agrochemicals and technical products.[1][5] The high nitrogen content of N'-cyano-N,N-dimethylguanidine makes it particularly suitable for creating nitrogen-rich scaffolds that are sought after in drug discovery for their potential to form multiple hydrogen bonds with biological targets.[2]

## **Physicochemical Properties**

The fundamental properties of N'-cyano-N,N-dimethylguanidine are summarized below.



Property	Value	Reference
CAS Number	1609-06-9	[5]
Molecular Formula	C <sub>4</sub> H <sub>8</sub> N <sub>4</sub>	[1]
Molecular Weight	112.13 g/mol	[1]
Melting Point	176-177 °C	[6]
Appearance	Solid	-
Solubility	DMSO (Slightly), Methanol (Slightly)	[6]

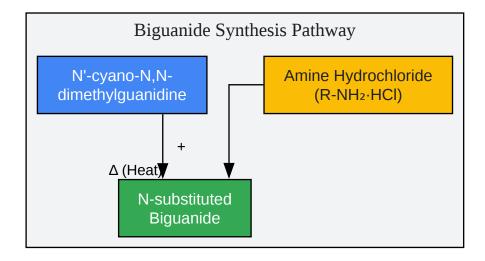
## **Key Synthetic Applications & Protocols**

N'-cyano-N,N-dimethylguanidine is primarily used in reactions where the cyano group is targeted by nucleophiles, leading to the formation of more complex guanidine-containing structures. The most prominent application is its reaction with amines to form substituted biguanides.[2]

## **Synthesis of Substituted Biguanides**

The reaction of N'-cyano-N,N-dimethylguanidine with primary or secondary amines is a fundamental method for preparing N-substituted biguanides.[7] These biguanide moieties are important pharmacophores found in various therapeutic agents.[2] The synthesis is typically achieved by the direct fusion of the cyanoguanidine with an amine hydrochloride at elevated temperatures.[7]





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Caption: General reaction scheme for biguanide synthesis.

Experimental Protocol: Synthesis of an N-Substituted Biguanide via Thermal Fusion

This protocol describes a general procedure for the synthesis of a biguanide derivative from N'-cyano-N,N-dimethylguanidine and an amine hydrochloride.[7]

#### Materials:

- N'-cyano-N,N-dimethylguanidine (1.0 eq)
- Amine hydrochloride (e.g., anilinium chloride) (1.0 1.2 eq)
- Reaction vessel suitable for high temperatures (e.g., a thick-walled glass tube or a small round-bottom flask)
- Oil bath or heating mantle
- Stirring mechanism (magnetic stirrer)
- Ethanol or isopropanol for recrystallization
- · Standard laboratory glassware



#### Procedure:

- Combine equimolar amounts of N'-cyano-N,N-dimethylguanidine and the desired amine hydrochloride in a clean, dry reaction vessel.[7]
- Heat the mixture in an oil bath to a temperature between 135–165 °C.[7]
- Maintain heating and stirring for 2-4 hours. The mixture will melt and become a homogenous fusion.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC) if a suitable solvent system can be identified.
- After the reaction is complete, allow the vessel to cool to room temperature. The product will solidify upon cooling.
- Dissolve the crude solid in a minimal amount of hot ethanol or another suitable solvent.
- Allow the solution to cool slowly to induce crystallization of the biguanide hydrochloride salt.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
- Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Quantitative Data: The thermal fusion method typically provides moderate yields, though this is highly dependent on the specific amine substrate used.[7]

Reactants	Temperature	Time	Yield	Reference
Cyanoguanidine + Amine HCl	135–165 °C	4 h	Moderate	[7]
N¹-cyano-N²,N³- diisopropylguani dine + Aniline HCl (Microwave)	125 °C	30 min	89%	[7]



## Role as a Precursor in Heterocyclic Synthesis

N'-cyano-N,N-dimethylguanidine serves as a precursor for building more complex heterocyclic systems, which are prevalent in medicinal chemistry.[2] Its structure allows for strategic cycloaddition reactions or multi-step syntheses where the guanidine moiety is incorporated into a larger ring system.



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Caption: A typical experimental workflow for amine addition.

Protocol: General Synthesis of N'-cyano-N,N-dimethylguanidine

While the primary focus is on its reactions, understanding its synthesis is crucial. A common method involves the reaction of dimethylamine hydrochloride with dicyandiamide (cyanoguanidine).[2][8]

#### Materials:

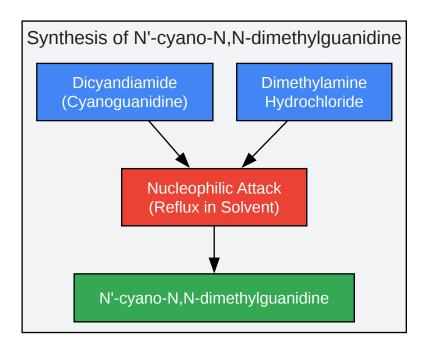
- Dicyandiamide (cyanoguanidine) (1.0 eq)
- Dimethylamine hydrochloride (1.0 eq)
- High-boiling point solvent (e.g., butanol or water for high-pressure systems)[9]
- Reaction vessel (round-bottom flask with reflux condenser or a pressure reactor)
- Heating and stirring equipment

#### Procedure:

In a reaction vessel, suspend dicyandiamide in the chosen solvent.



- Add dimethylamine hydrochloride to the suspension.
- Heat the mixture to reflux and maintain for several hours. If using a pressure reactor with water, temperatures can exceed the standard boiling point.
- Monitor the reaction by TLC to confirm the consumption of starting materials.
- Upon completion, cool the reaction mixture to room temperature.
- If the product precipitates upon cooling, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or water) to yield pure N'-cyano-N,N-dimethylguanidine.
- Confirm the structure and purity of the product via analytical methods.



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Caption: Logical flow for the synthesis of the title compound.



Disclaimer: These protocols are generalized procedures and may require optimization for specific substrates and scales. All experiments should be conducted by trained personnel in a suitable laboratory setting with appropriate safety precautions.

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